molecular formula C21H18N2O2 B2372207 Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)- CAS No. 1909333-78-3

Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-

Cat. No.: B2372207
CAS No.: 1909333-78-3
M. Wt: 330.387
InChI Key: FXVRROIHVMQIEE-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)- (CAS: 1909333-78-3) is a substituted oxalamide derivative with the molecular formula C21H18N2O2 and a molar mass of 330.38 g/mol . Its IUPAC name reflects its structural complexity: N1-([1,1'-biphenyl]-2-yl)-N2-benzyloxalamide. The compound belongs to the broader class of diamides , characterized by two amide groups (-CONH-) linked to a central ethanedioyl backbone.

Synonyms and Identifiers:

Property Value
IUPAC Name N1-([1,1'-biphenyl]-2-yl)-N2-benzyloxalamide
Common Synonyms PPBO; N1-(2-Biphenylyl)-N2-benzyloxalamide
CAS Registry Number 1909333-78-3
Molecular Formula C21H18N2O2
Molecular Weight 330.38 g/mol

The biphenyl and benzyl substituents introduce steric and electronic effects, distinguishing it from simpler diamides like oxamide (C2H4N2O2).

Historical Development of Ethanediamide Derivatives

The synthesis of ethanediamide derivatives dates to early investigations into urea and oxalamide analogs in the 20th century. Oxamide itself, the parent compound, was first characterized for its hydrogen-bonding capabilities and role in nitrogen metabolism. Advances in organic synthesis during the 1990s–2000s enabled the development of substituted oxalamides, driven by their utility in supramolecular chemistry (e.g., hydrogen-bonded networks) and catalysis.

The specific derivative N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)- emerged from efforts to optimize ligand frameworks for transition-metal catalysis and bioactive molecules for medicinal chemistry. For instance, oxalamide-based ligands were pivotal in copper-catalyzed C–N cross-coupling reactions, enabling efficient synthesis of triarylamines for optoelectronics. Concurrently, substitutions with aromatic groups (e.g., biphenyl) enhanced interactions with biological targets, such as neuraminidase in antiviral research.

Position in Organic Chemistry Taxonomy

This compound occupies a niche within aromatic diamides , combining the rigidity of biphenyl systems with the hydrogen-bonding capacity of oxalamide moieties. Key taxonomic features include:

  • Functional Groups : Two amide groups, biphenyl, and benzyl substituents.
  • Hybridization : Sp² carbons in the aromatic rings and sp³ carbons in the benzyl group.
  • Reactivity : Amide resonance stabilizes the structure, while aromatic rings enable π-π stacking and hydrophobic interactions.

Compared to aliphatic diamides (e.g., N,N'-dimethyloxamide), the biphenyl-benzyl substitution confers enhanced thermal stability and solubility in organic solvents.

Relationship to Other Diamide Compounds

The structural and functional diversity of diamides is illustrated below:

Compound Structure Key Applications
Oxamide (C2H4N2O2) H2NCONH2 Fertilizers, polymers
N,N'-Bis(4-pyridinylmethyl) ethanediamide Pyridine-substituted diamide Coordination chemistry
N1-[1,1'-Biphenyl]-2-yl-N2-(phenylmethyl)- ethanediamide Biphenyl-benzyl substituted diamide Catalysis, medicinal chemistry

The biphenyl-benzyl derivative exhibits superior steric bulk and electron-withdrawing effects compared to simpler analogs, making it effective in stabilizing metal catalysts and binding enzyme active sites.

Significance in Contemporary Chemical Research

Recent studies highlight its dual role in catalysis and drug discovery :

  • Catalytic Applications :
    • Copper-oxalamide complexes facilitate Ullmann-type C–N couplings with turnover numbers (TON) exceeding 10,000.
    • The biphenyl group enhances ligand rigidity, improving catalytic efficiency in aryl amination.
  • Medicinal Chemistry :

    • Substituted oxalamides are explored as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy.
    • Structural analogs demonstrate nanomolar activity against influenza neuraminidase.
  • Material Science :

    • Hydrogen-bonded networks formed by oxalamides enable design of crystalline materials with tailored porosity.

This compound’s versatility underscores its importance in advancing synthetic methodologies and therapeutic agents.

Properties

IUPAC Name

N-benzyl-N'-(2-phenylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(22-15-16-9-3-1-4-10-16)21(25)23-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRROIHVMQIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling with Isonitrile and Amine Precursors

A prominent method involves copper(I) iodide-mediated coupling of 2-phenylbenzene isonitrile with benzylamine in 1,4-dioxane at elevated temperatures. This reaction proceeds via a radical mechanism, where the isonitrile acts as a directing group to facilitate C–N bond formation.

Reaction Conditions and Optimization

Parameter Detail
Reactants 2-phenylbenzene isonitrile, benzylamine
Catalyst Copper(I) iodide (10 mol%)
Solvent 1,4-dioxane
Temperature 80°C
Reaction Time 2 hours
Yield 64%
Purification Silica gel chromatography

The product is isolated as a pale yellow solid after column chromatography using petroleum ether and ethyl acetate (10:1). Critical to success is the exclusion of moisture, which minimizes side reactions such as hydrolysis of the isonitrile intermediate.

Buchwald-Hartwig Amination in Polar Solvents

A complementary strategy employs sodium methoxide and copper(I) iodide in dimethyl sulfoxide (DMSO) to couple 3-bromoquinoline derivatives with N-([1,1'-biphenyl]-2-yl)-N'-benzyl-1,2-benzenediamine. While originally developed for a structurally distinct compound, this method demonstrates adaptability for synthesizing asymmetric ethanediamides.

Key Insights

  • Solvent Choice : DMSO enhances reaction kinetics by stabilizing copper intermediates.
  • Base Role : Sodium methoxide deprotonates amines, accelerating nucleophilic attack.
  • Yield : 82% under ambient conditions after 22 hours.

Stepwise Acylation Protocols

Oxalyl Chloride-Mediated Sequential Acylation

Adapted from acetamide synthesis in US Patent 7094928B2, this two-step approach first reacts oxalyl chloride with 2-biphenylamine to form the monoamide chloride, followed by benzylamine addition.

Procedure Overview

  • Monoamide Formation :
    • Oxalyl chloride (1.1 eq) is added dropwise to 2-biphenylamine in anhydrous tetrahydrofuran (THF) at 0°C.
    • Reaction proceeds for 1 hour under nitrogen, yielding N-(2-biphenylyl)oxalyl chloride.
  • Benzylamine Coupling :
    • Benzylamine (1.05 eq) and triethylamine (2 eq) are introduced to quench excess oxalyl chloride.
    • Stirring at room temperature for 12 hours affords the diamide.

Optimization Data

Parameter Detail
Solvent THF/water (9:1)
Temperature 0°C → room temperature
Yield 71% (after recrystallization)

This method prioritizes stoichiometric control to avoid oligomerization, a common side reaction in dicarboxylic acid derivatization.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Copper Catalysis 64% >95% Moderate High (CuI cheap)
Stepwise Acylation 71% >98% High Moderate
Azidation/Reduction N/A N/A Low Low

Critical Considerations :

  • Copper Residues : Catalytic methods require post-reaction chelation to meet pharmaceutical-grade purity.
  • Solvent Toxicity : DMSO and 1,4-dioxane necessitate specialized waste handling compared to THF.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68–7.12 (m, 14H, biphenyl and benzyl), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, NH).
  • HPLC : Retention time 12.7 min (C18 column, 70:30 acetonitrile/water).

Purity Benchmarks

Industrial batches exhibit >98% purity via reverse-phase chromatography, with residual solvents below ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)- has several notable applications:

1. Chemistry:

  • Building Block: It serves as a fundamental building block in organic synthesis.
  • Ligand in Coordination Chemistry: Its unique structure allows it to act as a ligand in various coordination complexes.

2. Biology:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties: Investigated for its ability to selectively target cancer cell lines while sparing normal cells.

3. Medicine:

  • Drug Development: Explored for its potential as a therapeutic agent due to its structural features that may influence biological activity.

4. Industry:

  • Specialty Chemicals: Utilized in the production of advanced materials and specialty chemicals.

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications of Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-:

  • Cancer Immunotherapy: Research has demonstrated that this compound can significantly enhance T-cell responses against tumors by blocking the PD-1 pathway. In preclinical models, it has shown promise in increasing overall survival rates.
  • Antimicrobial Studies: Investigations into derivatives of this compound have indicated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The biphenyl and phenylmethyl groups allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related ethanediamide derivatives, highlighting molecular features, physical properties, and substituent effects:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Key Properties References
N1-[1,1'-Biphenyl]-2-yl-N2-(phenylmethyl)ethanediamide 1909333-82-9 C₂₂H₂₀N₂O₂ 344.41 N1: 1,1'-biphenyl-2-yl; N2: benzyl Density: 1.199 g/cm³ (predicted); pKa: 10.59; Storage: 2–8°C
N,N'-Di([1,1'-biphenyl]-2-yl)ethanediamide 21022-17-3 Not provided Not provided N1 and N2: 1,1'-biphenyl-2-yl Commercial availability (TCI Chemicals); likely higher lipophilicity
N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4S)-cyclohexyl]ethanediamide (complex) 1229194-11-9 Complex structure* ~800–900 (estimated) N1: 5-chloro-2-pyridinyl; N2: cyclohexyl with additional functional groups Bioactive (antiviral or enzyme inhibition); hydrate form enhances solubility
N1-(2,4-Dichlorophenyl)-N2-[(methoxyimino)methyl]ethanediamide 303996-56-7 C₁₀H₉Cl₂N₃O₃ 290.10 N1: 2,4-dichlorophenyl; N2: methoxyimino methyl Likely pesticidal/herbicidal activity; Cl substituents enhance electrophilicity
N1-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N2-phenylethanediamide 61206-72-2 C₁₂H₁₆N₂O₅ 268.27 N1: hydroxylated ethyl; N2: phenyl High polarity due to hydroxyl groups; potential pharmaceutical intermediate

Key Observations:

  • Substituent Diversity: The target compound’s biphenyl-benzyl combination contrasts with analogs featuring halogenated aromatics (e.g., 2,4-dichlorophenyl in ), heterocycles (e.g., pyridinyl in ), or polar hydroxyl groups (e.g., ).
  • Molecular Weight and Complexity : The compound in has a significantly larger structure due to fused rings and sulfonate groups, likely enhancing its bioactivity but reducing synthetic accessibility.
  • Acidity/Basicity : The target compound’s pKa (~10.59) is higher than that of chlorinated analogs (e.g., ), which may exhibit lower pKa due to electron-withdrawing Cl groups.

Biological Activity

Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to an ethanediamide structure, which is significant for its interaction with biological targets. The biphenyl group is known for its role in enhancing lipophilicity and biological activity.

Research indicates that compounds with biphenyl structures can interact with various biological systems:

  • Anticancer Activity : Biphenyl derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies suggest that biphenyl compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : Some biphenyl derivatives exhibit antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of key metabolic pathways.

Toxicity and Safety Profile

The safety profile of biphenyl compounds is critical for their therapeutic application. Notably:

  • Acute Toxicity : Biphenyl has moderate acute oral toxicity. Studies have indicated that high doses can lead to morphological changes in the urinary tract of male rats, including hyperplasia and calculi formation .
  • Carcinogenic Potential : Evidence from animal studies suggests that biphenyl exposure may be associated with increased incidences of urinary bladder tumors in male rats and liver tumors in female mice . However, the relevance to human exposure remains a topic of ongoing research.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of biphenyl derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. This highlights the potential for developing new anticancer agents based on the biphenyl scaffold.

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing biphenyl-based compounds with antimicrobial properties. The results demonstrated that specific derivatives were effective against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics.

Data Tables

Study Compound Activity Mechanism Reference
Umeda et al. (2005)BiphenylCarcinogenicityUrinary bladder calculi formation
Innes et al. (1969)BiphenylTumor promotionInduction of hyperplasia
Recent Study (2023)Ethanediamide derivativeCytotoxicityApoptosis induction via oxidative stress

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-?

The synthesis typically involves two key steps:

  • Biphenyl Intermediate Formation : Suzuki-Miyaura coupling between 2-bromobiphenyl and a boronic acid derivative (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF at 60°C.
  • Amidation : Reaction of the biphenyl-2-amine intermediate with oxalyl chloride, followed by coupling with benzylamine using HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (diisopropylethylamine) in DMF. Yields range from 65–80% depending on solvent polarity and catalyst loading .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and amide NH signals (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm).
  • Infrared (IR) Spectroscopy : Strong absorption bands at 1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₂₄H₂₂N₂O₂: 382.1681 (observed: 382.1685) .

Q. How can researchers optimize reaction yields during amidation?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to DCM.
  • Catalyst System : HATU outperforms EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in amidation efficiency (yields: 76% vs. 62%).
  • Temperature Control : Maintaining 0–5°C during oxalyl chloride addition minimizes side reactions .

Q. What are the solubility properties of this compound in common solvents?

  • High Solubility : DMSO, DMF.
  • Low Solubility : Water, hexane.
  • Crystallization : Recrystallization from ethanol/water (7:3 v/v) yields pure crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electron density distribution, highlighting the biphenyl moiety as an electron-rich region. This guides applications in catalysis, where the compound acts as a ligand for transition metals (e.g., Cu²⁺). HOMO-LUMO gaps (~4.2 eV) suggest stability under oxidative conditions .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., staurosporine for kinase assays).
  • Binding Affinity Validation : Compare ITC (isothermal titration calorimetry) and SPR (surface plasmon resonance) data to confirm KD values. For example, conflicting IC50 values (e.g., 2 µM vs. 5 µM) may arise from differences in ATP concentrations in kinase assays .

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?

Molecular docking studies (AutoDock Vina) reveal:

  • The benzyl group occupies hydrophobic pockets in enzyme active sites (e.g., MurA ligase).
  • The biphenyl moiety engages in π-π stacking with aromatic residues (e.g., Tyr 257 in COX-2).
  • Free energy calculations (MM-GBSA) predict binding affinities within ±1.5 kcal/mol of experimental values .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is inefficient at >10 g scales; switch to recrystallization or centrifugal partitioning.
  • Byproduct Formation : Optimize stoichiometry (amine:oxalyl chloride = 1:1.1) to minimize unreacted intermediates.
  • Yield Consistency : Continuous flow reactors improve reproducibility (yield variation <5%) compared to batch methods .

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